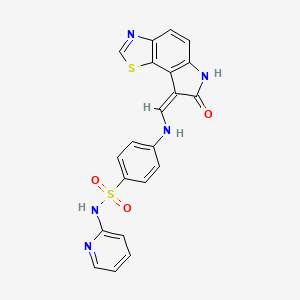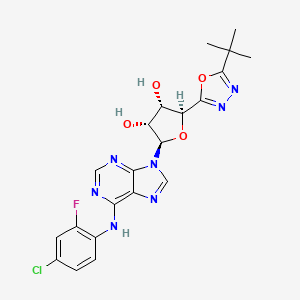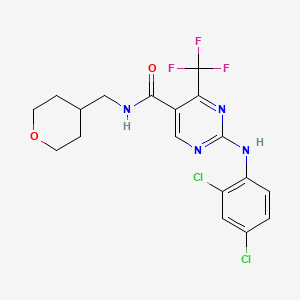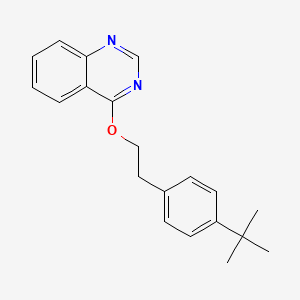
GW8510
Vue d'ensemble
Description
GW8510 is a cyclin kinase 2 (CDK2) inhibitor.
Applications De Recherche Scientifique
Régulation du cycle cellulaire
GW8510 est connu pour bloquer la transition G1 à S dans les cycles cellulaires. Il a été démontré qu'il réduisait l'incorporation de BrdU et inhibait la phosphorylation de la protéine Rb, un substrat de CDK2, dans les fibroblastes diploïdes cultivés. Cette action suggère son utilisation potentielle dans l'étude de la régulation du cycle cellulaire et de ses points de contrôle .
Synergie dans le traitement du cancer
La recherche indique que this compound peut synergiser avec des agents anticancéreux comme la gemcitabine pour inhiber la viabilité cellulaire et la migration, en particulier dans les cellules PANC-1. Il diminue considérablement les niveaux de protéines RRM2, ce qui est une voie prometteuse pour la recherche sur le traitement du cancer .
Anti-vieillissement et sénescence cellulaire
This compound a été trouvé pour améliorer la sénescence cellulaire en améliorant la fonction mitochondriale et en diminuant les marqueurs associés à la sénescence tels que la coloration SA-β-gal, p21 et l'expression des marqueurs SASP. Il sauve également les changements histomorphologiques liés à l'âge dans divers tissus de souris, le positionnant comme un composé potentiel pour la recherche sur le vieillissement .
Recherche sur le diabète
Dans le contexte du diabète, this compound a été rapporté pour réguler à la hausse l'expression de l'insuline dans les cellules alpha de souris et améliorer la sécrétion d'insuline dans les îlots humains dissociés. Cela suggère son application dans la recherche sur le diabète, en particulier concernant la régulation de l'insuline et les voies thérapeutiques potentielles .
Inhibition de RRM2
This compound inhibe spécifiquement l'expression de la protéine RRM2 sans altérer l'expression de RRM1. Cette spécificité en fait un composé attrayant pour le développement de nouveaux inhibiteurs spécifiques de RRM2, qui pourraient avoir des implications dans la thérapie contre le cancer et d'autres maladies où RRM2 joue un rôle .
Mécanisme D'action
Target of Action
GW8510, also known as 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide, is primarily an inhibitor of cyclin-dependent kinase-2 (CDK2) . CDKs are serine-threonine kinases crucial for cell cycle progression . They function as kinases only in complex with cyclins .
Mode of Action
This compound selectively inhibits CDK2 with an IC50 of 10 nM . It also inhibits CDK1 and CDK4 with IC50s of 110 nm and 130 nM, respectively . This compound blocks the G1 to S transition in the cell cycle . Treatment of cultured diploid fibroblasts with this compound reduced BrdU incorporation and inhibited the phosphorylation of Rb protein, a CDK2 substrate .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression. Progression through the four phases of the cell division cycle (G1, S, G2, and M) is controlled by the formation and degradation of CDK-cyclin complexes . By blocking the G1 to S transition, this compound effectively halts the cell cycle .
Pharmacokinetics
It is noted that this compound is soluble in dmso at 18 mg/ml , which may influence its bioavailability and distribution.
Result of Action
This compound has been shown to reduce the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also ameliorates cellular senescence by enhancing mitochondrial function, decreasing SA-β-gal staining, p21 and SASP marker expression, and rescues age-related histomorphological changes in mouse hippocampus, heart, kidney, and liver .
Action Environment
It is noted that this compound can extend the lifespan of yeast, and c57bl/6j or icr mice by 9218%, 319%, and 1429%, respectively . This suggests that the compound’s action, efficacy, and stability may be influenced by the biological environment in which it is applied.
Propriétés
IUPAC Name |
4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIYBIKHDLGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222036-17-1 | |
| Record name | GW8510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)

![N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide](/img/structure/B1672473.png)
![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)
![2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1672476.png)
![N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B1672478.png)
![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 6-(4-chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B1672480.png)
![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)

